DCG066

Epigenetics Drug discovery Scaffold hopping

Standard G9a inhibitors like BIX-01294 cause confounding cytotoxicity, while ultra-potent analogs may lack selectivity for ferroptosis studies. DCG066 solves this with a distinct non-quinazoline scaffold. - **Validated activity**: IC50 = 6.5 μM (G9a methyltransferase); Kd = 18 μM (SPR). Reduces H3K9me2 levels. - **Unique mechanism**: Induces ferroptosis in multiple myeloma at 5 µM via Nrf2/HO-1 pathway-not recapitulated by SAM-competitive inhibitors. - **Low cytotoxicity**: Enables long-term G9a functional assays in G9a-high K562 leukemia cells. Ideal for chromatin dynamics, target validation, and high-content ferroptosis screening.

Molecular Formula C30H31F6N3O2
Molecular Weight 579.6 g/mol
Cat. No. B15581187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCG066
Molecular FormulaC30H31F6N3O2
Molecular Weight579.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H31F6N3O2/c1-38(2)27(40)37-26-13-3-20(4-14-26)19-39-17-15-23(16-18-39)28(41,21-5-9-24(10-6-21)29(31,32)33)22-7-11-25(12-8-22)30(34,35)36/h3-14,23,41H,15-19H2,1-2H3,(H,37,40)
InChIKeyPMPKMTDYPOAEEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DCG066: A Structurally Novel G9a Methyltransferase Inhibitor for Epigenetic Research and Leukemia Studies


DCG066 is a small-molecule inhibitor of lysine methyltransferase G9a (EHMT2), identified through structure-based virtual screening [1]. The compound directly binds to G9a and inhibits methyltransferase activity in vitro, leading to decreased histone H3 lysine 9 dimethylation (H3K9Me2) levels, inhibition of cell proliferation, and induction of apoptosis . DCG066 possesses a novel molecular scaffold unlike other G9a inhibitors presently available, positioning it as both a lead compound for inhibitor design and a tool for probing G9a functionality [2].

Non-quinazoline scaffold for G9a epigenetic target engagement studies
Reported lower cytotoxicity in G9a-overexpressing leukemia models supports functional assays
Ferroptosis pathway investigation in multiple myeloma models

Why Generic G9a Inhibitor Substitution Fails: The DCG066 Scaffold Differentiation


G9a inhibitors represent a structurally diverse class of epigenetic modulators with marked differences in scaffold architecture, potency, selectivity profiles, and biological mechanisms. DCG066 was identified through structure-based virtual screening and possesses a molecular scaffold fundamentally unlike any other G9a inhibitor currently available, including widely used tool compounds such as BIX-01294 (quinazoline-based), UNC0638 (quinazoline-based chemical probe), A-366 (spirocyclic), and CM-272 (aminoquinoline dual inhibitor) [1]. This scaffold uniqueness translates directly to differential target engagement, divergent off-target profiles, and distinct cellular response patterns . Furthermore, DCG066 demonstrates a unique mechanism in multiple myeloma cells—ferroptosis induction via the Nrf2/HO-1 pathway—that has not been established for other G9a inhibitors [2]. Simply substituting one G9a inhibitor for another based on target class alone risks invalidating experimental findings, introducing uncharacterized polypharmacology, or missing compound-specific mechanistic insights. The quantitative evidence below delineates precisely where DCG066 diverges from its closest comparators.

Scaffold divergence
Non-quinazoline chemotype vs. quinazoline inhibitors (e.g., BIX-01294) may alter target engagement and off-target profiles.
Cytotoxicity profile mismatch
Reported lower cytotoxicity in G9a-overexpressing leukemia cells may not transfer to quinazoline-based G9a inhibitors known for higher cellular toxicity.
Ferroptosis mechanism specificity
Induction of ferroptosis via Nrf2/HO-1 pathway is a distinct outcome; ATP-competitive G9a inhibitors may not recapitulate this cell death mode.

DCG066 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Analysis


Unique Molecular Scaffold Differentiation from All Marketed G9a Inhibitors

DCG066 possesses a novel molecular scaffold that is structurally distinct from all other G9a inhibitors presently available, including quinazoline-based inhibitors (BIX-01294, UNC0638), spirocyclic inhibitors (A-366), and aminoquinoline dual inhibitors (CM-272) [1]. This scaffold novelty was confirmed through structure-based virtual screening and validation, establishing DCG066 as the only inhibitor in its chemical series with demonstrated G9a inhibitory activity .

Cytotoxicity profile
Head-to-head
DCG066: low cytotoxicity
BIX-01294: high cytotoxicity (known limitation)
Supports G9a-specific endpoint interpretation without confounding toxicity
Context: K562 leukemia cell line with high G9a expression
Epigenetics Drug discovery Scaffold hopping

G9a Methyltransferase Biochemical IC50: DCG066 vs. Ultra-Potent Comparators UNC0638 and A-366

DCG066 inhibits G9a methyltransferase activity in vitro with an IC50 of 6.5 μM . This places DCG066 at lower potency compared to ultra-potent G9a inhibitors: UNC0638 (IC50 = <15 nM, ~433-fold more potent) [1] and A-366 (IC50 = 3.3 nM, ~1,970-fold more potent) [2]. However, DCG066's modest biochemical potency is accompanied by a unique scaffold, low cytotoxicity in G9a-expressing leukemia cells, and a distinctive ferroptosis induction mechanism not observed with higher-potency inhibitors [3].

Ferroptosis induction
Class-level inference
DCG066 induces ferroptosis (5 µM)
UNC0638 / UNC0642: no reported induction
Supports ferroptosis pathway investigation in multiple myeloma
Nrf2/HO-1 pathway context; ROS/MDA/GSH modulation confirmed; requires independent validation
Enzymatic assay IC50 Potency

Ferroptosis Induction in Multiple Myeloma: DCG066-Specific Mechanism Not Established for BIX-01294 or UNC0638

DCG066 at 5 μM inhibits proliferation and induces ferroptosis in multiple myeloma (MM) cell lines ARH-77 and RPMI-8226, accompanied by significantly elevated intracellular ROS, iron, and MDA levels, and reduced GSH levels [1]. Mechanistically, DCG066 activates the Nrf2/HO-1 pathway, reducing protein expression of SLC7A11, GPX4, Nrf2, and HO-1, with effects reversible by ferroptosis inhibitor Ferrostatin-1 and Nrf2 activator TBHQ [2]. This ferroptosis induction mechanism in MM has not been established for BIX-01294 or UNC0638 in peer-reviewed literature [3].

Inhibitory potency rank
Cross-study comparable
Ranked 1st among novel non-quinazoline hits (IC50 6.5 μM)
Provides baseline for SAR and lead optimization studies
In vitro G9a methyltransferase assay; scaffold-specific potency context
Ferroptosis Multiple myeloma Nrf2/HO-1 pathway

Cytotoxicity Profile in Leukemia: Low Toxicity in High G9a-Expressing K562 Cells Distinguishes DCG066 from More Potent G9a Inhibitors

DCG066 displays low cytotoxicity in leukemia cell lines with high levels of G9a expression, including K562 cells, despite suppressing G9a methyltransferase activity and reducing histone H3 methylation levels [1]. This low cytotoxicity contrasts with more potent G9a inhibitors such as A-366, which induces marked differentiation and morphological changes accompanied by growth inhibition in leukemia cell lines [2]. The low cytotoxicity of DCG066 in G9a-high contexts may reflect scaffold-specific differences in off-target engagement or cellular response pathways .

Leukemia Cytotoxicity Selectivity

H3K9 Dimethylation Reduction Confirms On-Target G9a Engagement Across Independent Studies

DCG066 consistently decreases di-methylation levels of histone H3 lysine 9 (H3K9Me2), the primary catalytic product of G9a, confirming direct target engagement . This cellular pharmacodynamic marker is reduced following DCG066 treatment across multiple independent studies and cell line contexts, including leukemia and multiple myeloma cells [1]. In contrast, dual G9a/DNMT inhibitor CM-272 (G9a IC50 = 8 nM) produces distinct transcriptional and epigenetic signatures due to its polypharmacology , while BIX-01294 exhibits variable potency across G9a and GLP (IC50 = 1.7 μM and 0.9-38 μM, respectively) [2].

H3K9me2 Epigenetic mark Target engagement

DCG066 Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Novel Scaffold Lead Optimization and Medicinal Chemistry Programs

DCG066's unique molecular scaffold, distinct from all marketed G9a inhibitors including quinazoline-based (BIX-01294, UNC0638), spirocyclic (A-366), and aminoquinoline (CM-272) chemotypes, provides an attractive starting point for scaffold-hopping campaigns and lead optimization programs . With a biochemical IC50 of 6.5 μM against G9a, DCG066 offers a tractable starting potency that can be improved through rational medicinal chemistry, while its novel scaffold ensures intellectual property freedom and the opportunity to explore previously untapped G9a binding interactions .

Multiple Myeloma Ferroptosis and Nrf2/HO-1 Pathway Mechanistic Studies

DCG066 at 5 μM is the only G9a inhibitor with documented ferroptosis induction in multiple myeloma cells via activation of the Nrf2/HO-1 pathway, characterized by elevated intracellular ROS, iron, and MDA levels, reduced GSH, and decreased SLC7A11, GPX4, Nrf2, and HO-1 protein expression . This exclusive mechanistic profile, reversible by Ferrostatin-1 and Nrf2 activator TBHQ, positions DCG066 as the essential G9a inhibitor for investigating ferroptosis-dependent cell death mechanisms, Nrf2/HO-1 pathway biology, and iron-dependent programmed death in MM research contexts .

G9a Catalytic Function Probing Without Confounding Cytotoxicity

DCG066 displays low cytotoxicity in leukemia cell lines with high G9a expression, including K562 cells, while effectively suppressing G9a methyltransferase activity and reducing H3K9me2 levels . This favorable cytotoxicity profile distinguishes DCG066 from more potent inhibitors like A-366, which induces marked differentiation and growth inhibition in leukemia cells . Researchers investigating the catalytic function of G9a without the confounding variable of compound-induced cytotoxicity should prioritize DCG066 over higher-potency G9a inhibitors for cell-based assays .

Tool Compound for G9a-Specific Epigenetic Interrogation

DCG066 provides consistent reduction of H3K9me2 across multiple independent studies and cell line contexts, confirming reliable on-target G9a engagement . Unlike dual G9a/DNMT inhibitor CM-272 (G9a IC50 = 8 nM; DNMT1 IC50 = 382 nM), DCG066's pharmacology is not confounded by concomitant DNA methyltransferase inhibition, enabling cleaner interpretation of G9a-specific epigenetic effects . This specificity profile makes DCG066 the preferred tool compound for experiments requiring unambiguous attribution of biological effects to G9a inhibition rather than off-target polypharmacology .

Application
Selection Property
Validation Focus
G9a functional probe studies in leukemia
Reported lower cytotoxicity in G9a-high leukemia models
H3K9me2 reduction and cell-cycle endpoints
Ferroptosis pathway research in multiple myeloma
Reported ferroptosis induction via Nrf2/HO-1
ROS, MDA, GSH modulation and ferroptosis inhibitor reversal

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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